

Spectral Data Analysis of Dibutyl Malate: A Technical Guide

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Compound of Interest

Compound Name: *Dibutyl malate*

Cat. No.: *B7770348*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **dibutyl malate** (CAS No. 105-76-0), a significant compound in various industrial and research applications. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of chemical compounds is also visualized.

Spectral Data Summary

The following tables summarize the key spectral data for **dibutyl malate**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.26	s	-	=CH
4.17	t	6.7	-OCH ₂ -
1.67	p	7.0	-OCH ₂ CH ₂ -
1.41	h	7.4	-CH ₂ CH ₃
0.94	t	7.4	-CH ₃

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
165.4	C=O
129.2	=CH
65.3	-OCH ₂ -
30.5	-OCH ₂ CH ₂ -
19.1	-CH ₂ CH ₃
13.6	-CH ₃

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2961	Strong	C-H stretch (alkane)
2874	Medium	C-H stretch (alkane)
1727	Very Strong	C=O stretch (ester)
1647	Medium	C=C stretch (alkene)
1466	Medium	C-H bend (alkane)
1382	Medium	C-H bend (alkane)
1286	Very Strong	C-O stretch (ester)
1159	Very Strong	C-O stretch (ester)
984	Medium	=C-H bend (out-of-plane)
865	Medium	=C-H bend (out-of-plane)

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
56	100.0	[C ₄ H ₈] ⁺
99	97.5	[C ₅ H ₇ O ₂] ⁺
117	56.7	[C ₅ H ₅ O ₃] ⁺
173	31.8	[M - C ₄ H ₉ O] ⁺
57	28.1	[C ₄ H ₉] ⁺
41	27.8	[C ₃ H ₅] ⁺
155	24.3	[M - C ₄ H ₉ O ₂] ⁺
228	6.3	[M] ⁺ (Molecular Ion)

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS) and MassBank.^{[1][2][3][4]}

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid sample such as **dibutyl malate**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-20 mg of **dibutyl malate** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition:**
 - ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For an Attenuated Total Reflectance (ATR) measurement, a single drop of neat **dibutyl malate** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:**
 - A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
 - The sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

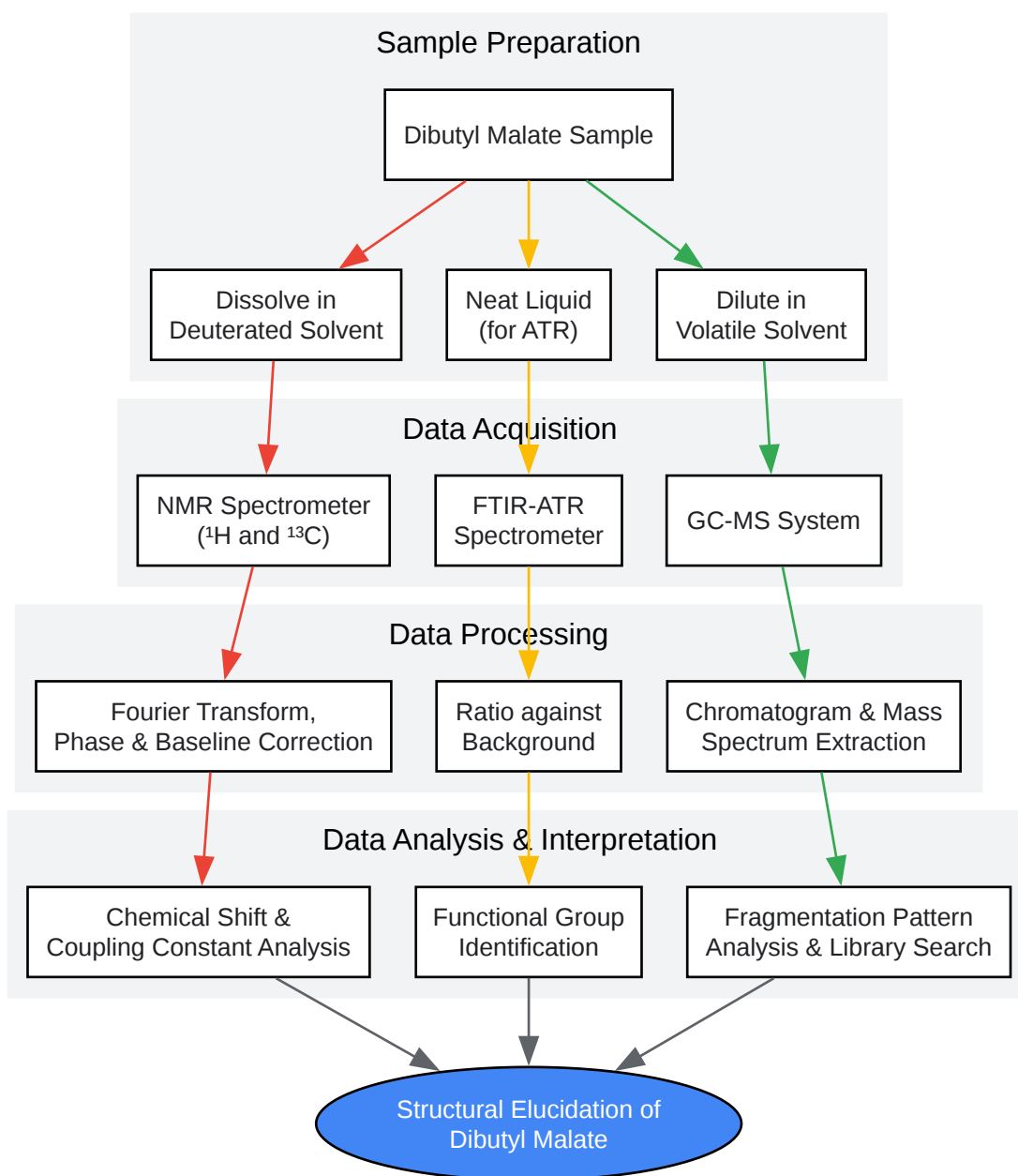
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **dibutyl malate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately $10\text{-}100\text{ }\mu\text{g/mL}$.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- **GC Conditions:**
 - **Injector:** A split/splitless injector is typically used, with an injection volume of $1\text{ }\mu\text{L}$ and an injector temperature of $250\text{-}280^{\circ}\text{C}$.
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly employed.
 - **Oven Program:** A temperature gradient is used to ensure good separation. A typical program might start at $50\text{-}70^{\circ}\text{C}$, hold for 1-2 minutes, then ramp at $10\text{-}20^{\circ}\text{C/min}$ to a final temperature of $280\text{-}300^{\circ}\text{C}$.

- Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, 40-450 amu.
 - Ion Source Temperature: Typically maintained at 200-230°C.
- Data Analysis: The resulting chromatogram shows the separation of components over time, and the mass spectrum for each chromatographic peak is used for compound identification by comparing the fragmentation pattern to spectral libraries and known fragmentation rules.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **dibutyl malate**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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References

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